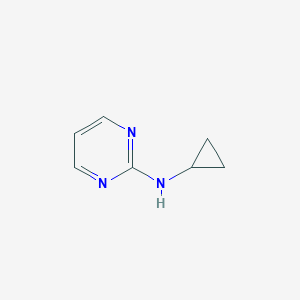

Cyclopropyl-pyrimidin-2-yl-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclopropylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-4-8-7(9-5-1)10-6-2-3-6/h1,4-6H,2-3H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHDMQALIRQNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591640 | |

| Record name | N-Cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151390-00-0 | |

| Record name | N-Cyclopropylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Novel Cyclopropyl-pyrimidin-2-yl-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of the cyclopropyl motif and the pyrimidin-2-yl-amine scaffold has garnered significant interest in medicinal chemistry. The unique conformational constraints and metabolic stability imparted by the cyclopropyl group, coupled with the diverse biological activities associated with the pyrimidine core, make this combination a promising avenue for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, experimental protocols, and biological relevance of novel cyclopropyl-pyrimidin-2-yl-amine derivatives.

Core Synthetic Strategies

The construction of the this compound core generally involves two primary approaches:

-

Nucleophilic Substitution: This is the most common strategy, where a pre-functionalized pyrimidine, typically a 2-halopyrimidine, is reacted with cyclopropylamine. The reaction is often facilitated by a base to neutralize the hydrogen halide formed.

-

Palladium-Catalyzed Cross-Coupling: For more complex derivatives, particularly N-aryl or N-heteroaryl substituted cyclopropylamines, the Buchwald-Hartwig amination is a powerful tool. This method allows for the formation of the C-N bond between the pyrimidine ring and the cyclopropylamine nitrogen under milder conditions and with greater functional group tolerance.[1]

A generalized synthetic workflow is depicted below:

References

An In-Depth Technical Guide to the Physicochemical Properties of N-cyclopropylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-cyclopropylpyrimidin-2-amine. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics. This document summarizes available data, outlines detailed experimental protocols for property determination, and presents logical workflows and potential biological contexts through structured diagrams.

Introduction to N-cyclopropylpyrimidin-2-amine

N-cyclopropylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a cyclopropylamino group at the 2-position. The 2-aminopyrimidine scaffold is a significant pharmacophore found in a wide array of biologically active molecules, demonstrating activities such as antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The incorporation of a cyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. A comprehensive understanding of its physicochemical properties is therefore crucial for its application in medicinal chemistry and drug design.

Physicochemical Properties

Due to the limited availability of experimentally determined data for N-cyclopropylpyrimidin-2-amine, this section presents a combination of predicted and, where available, experimental values for its key physicochemical properties.

Quantitative Data Summary

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₉N₃ | - |

| Molecular Weight | 135.17 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 51.8 Ų | PubChem |

| pKa (most basic) | 4.5 (Predicted) | ChemSpider |

| LogP | 1.05 (Predicted) | ChemSpider |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Note: The presented values are computationally predicted and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for the experimental determination of the core physicochemical properties of N-cyclopropylpyrimidin-2-amine.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered N-cyclopropylpyrimidin-2-amine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of 10-20 °C per minute initially.

-

Observation: A preliminary melting range is observed. The apparatus is then allowed to cool.

-

Accurate Determination: A second sample is heated, with the temperature raised quickly to about 15-20 °C below the preliminary melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. A micro-boiling point determination method can be used for small sample quantities.

Protocol:

-

Sample Preparation: A few drops of the liquid sample are placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating and Observation: The bath is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, this typically refers to the pKa of its conjugate acid. Potentiometric titration is a common method for its determination.

Protocol:

-

Solution Preparation: A standard solution of N-cyclopropylpyrimidin-2-amine of known concentration is prepared in water or a suitable co-solvent system.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Protocol:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of N-cyclopropylpyrimidin-2-amine is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a set period to allow for equilibrium to be reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a standard approach for its determination.

Protocol:

-

Sample Preparation: An excess amount of solid N-cyclopropylpyrimidin-2-amine is added to a known volume of an aqueous buffer (e.g., at various physiological pH values) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS).

-

Solubility Value: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Visualizations

Synthesis Pathway

The following diagram illustrates a general synthetic route for the preparation of N-substituted pyrimidin-2-amines, which can be adapted for N-cyclopropylpyrimidin-2-amine.

Caption: General synthesis of N-cyclopropylpyrimidin-2-amine.

Experimental Workflow for Physicochemical Profiling

The diagram below outlines a logical workflow for the comprehensive determination of the physicochemical properties of a compound like N-cyclopropylpyrimidin-2-amine.

Caption: Workflow for physicochemical property determination.

Potential Biological Roles of 2-Aminopyrimidine Scaffolds

Given the lack of specific signaling pathway data for N-cyclopropylpyrimidin-2-amine, this diagram illustrates the diverse biological activities associated with the broader class of 2-aminopyrimidine derivatives.

Caption: Potential biological roles of 2-aminopyrimidines.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-cyclopropylpyrimidin-2-amine. While experimental data for this specific molecule is limited, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The visualizations of a general synthesis pathway, an experimental workflow, and the potential biological activities of the 2-aminopyrimidine scaffold serve to contextualize the importance of this compound and guide further investigation. For drug development professionals, a thorough experimental determination of these properties is a critical next step in evaluating the potential of N-cyclopropylpyrimidin-2-amine as a lead compound.

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

Unraveling the Mechanism of Action of Cyclopropyl-Pyrimidine Kinase Inhibitors

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, which facilitates binding to the highly conserved hinge region of the kinase ATP pocket.[1][2][3] This guide delves into the specific class of cyclopropyl-pyrimidine inhibitors, a chemical motif that has yielded potent and selective modulators of critical kinase targets in oncology and other diseases. The incorporation of a cyclopropyl group can significantly influence a compound's potency, selectivity, and physicochemical properties.[4] We will explore the nuanced mechanisms of action, binding kinetics, and structure-activity relationships that define this inhibitor class. Furthermore, this document provides a suite of robust, field-proven experimental protocols for characterizing these inhibitors, from initial biochemical potency assessment to definitive cellular target engagement and pathway modulation analysis.

The Privileged Scaffold: Why Pyrimidine?

Protein kinases constitute one of the largest and most therapeutically significant enzyme families, regulating a vast array of cellular processes.[5][6] Their dysregulation is a known driver of numerous pathologies, most notably cancer.[7][8] The development of small molecule inhibitors targeting their catalytic activity has become a major focus of modern drug discovery.[9]

The pyrimidine ring is classified as a "privileged scaffold" in medicinal chemistry. Its nitrogen-containing heterocyclic structure is a bioisostere of adenine, the purine base in ATP.[1][10][11] This mimicry allows pyrimidine-based compounds to effectively compete with endogenous ATP by forming critical hydrogen bond interactions with the "hinge region" that tethers the N- and C-terminal lobes of the kinase domain.[3][12] This fundamental interaction anchors the inhibitor in the active site, providing a foundation for achieving high-potency inhibition. The versatility of the pyrimidine core allows for synthetic modification at multiple positions, enabling chemists to fine-tune selectivity and potency against specific kinases across the human kinome.[4]

The Cyclopropyl Moiety: More Than a Simple Substituent

The addition of a cyclopropyl group to the pyrimidine scaffold is a strategic design element. This small, rigid, three-membered ring can impart several advantageous properties:

-

Enhanced Potency: The cyclopropyl group can engage in favorable van der Waals or hydrophobic interactions within the ATP binding pocket, often accessing small, selective sub-pockets not occupied by ATP itself.

-

Improved Selectivity: The constrained conformation of the cyclopropyl ring can enforce a specific orientation of the inhibitor, favoring binding to the unique topology of a target kinase over closely related off-targets.[4] For instance, modifying the 5-position of the pyrimidine core, which is situated near the gatekeeper residue, can significantly improve kinome-wide selectivity.[4]

-

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Vectorial Orientation: It can act as a rigid linker or spacer, optimally positioning other pharmacophoric elements of the inhibitor to make additional productive contacts within the active site.

Core Mechanism: Binding Modes and Kinase Inhibition

Cyclopropyl-pyrimidine inhibitors predominantly function as ATP-competitive inhibitors. They occupy the ATP-binding site and prevent the kinase from binding its natural substrate, thereby blocking the phosphotransfer reaction. The specific mechanism can be further classified by the conformational state of the kinase to which the inhibitor binds.

Type I Inhibition: Targeting the Active Conformation

Most kinase inhibitors, including many pyrimidine derivatives, are Type I inhibitors. They bind to the active conformation of the kinase, where the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop is oriented "in" (DFG-in), pointing toward the catalytic site.[13] This is the conformation that is competent to bind ATP and catalyze phosphorylation.

Caption: Type I binding mode of a cyclopropyl-pyrimidine inhibitor.

The pyrimidine core forms crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The cyclopropyl group can then orient towards the gatekeeper residue, influencing selectivity, while other substituents on the scaffold can extend into adjacent hydrophobic pockets to enhance potency and further refine the selectivity profile.

Type II Inhibition: Stabilizing the Inactive Conformation

A more advanced strategy involves designing inhibitors that bind to and stabilize an inactive kinase conformation, known as the "DFG-out" state.[13] In this conformation, the aspartate and phenylalanine residues of the DFG motif flip, exposing an additional hydrophobic pocket adjacent to the ATP site. Type II inhibitors exploit this unique conformation, often achieving greater selectivity as the inactive state is typically more structurally diverse across the kinome than the highly conserved active state.[13] While less common for this specific scaffold, the principles of stabilizing inactive states represent a key frontier in kinase inhibitor design.

Experimental Characterization: A Validated Workflow

A rigorous, multi-step process is required to fully characterize the mechanism of action of a novel cyclopropyl-pyrimidine kinase inhibitor. The following workflow ensures that data is built upon a solid foundation, from broad activity to specific molecular interactions.

// Define nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; biochem_assay [label="Step 1: Biochemical Potency\n(IC50 Determination)"]; binding_assay [label="Step 2: Mechanistic & Binding Studies\n(Kd, Kon/Koff, MoA)"]; cellular_assay [label="Step 3: Cellular Target Engagement\n(Cellular IC50, Target Occupancy)"]; pathway_assay [label="Step 4: Pathway & Phenotypic Analysis\n(Downstream Signaling, Proliferation)"];

// Define edges edge [color="#5F6368"]; biochem_assay -> binding_assay [label="Why? To confirm direct binding\nand understand kinetics."]; binding_assay -> cellular_assay [label="Why? To verify the inhibitor\nreaches its target in a cell."]; cellular_assay -> pathway_assay [label="Why? To confirm target inhibition\nleads to the desired biological effect."];

// Add sub-text to nodes for clarity sub_biochem [label="Luminescence, Radiometric, or Mobility Shift Assays", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; sub_binding [label="SPR, ITC, or Competition Binding Assays", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; sub_cellular [label="NanoBRET™, Cellular Thermal Shift Assay (CETSA)", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; sub_pathway [label="Western Blot, ELISA, Cell Proliferation Assays", shape=plaintext, fontsize=9, fontcolor="#5F6368"];

// Position sub-text nodes {rank=same; biochem_assay; sub_biochem;} {rank=same; binding_assay; sub_binding;} {rank=same; cellular_assay; sub_cellular;} {rank=same; pathway_assay; sub_pathway;}

biochem_assay -> sub_biochem [style=invis]; binding_assay -> sub_binding [style=invis]; cellular_assay -> sub_cellular [style=invis]; pathway_assay -> sub_pathway [style=invis]; }

Caption: A logical workflow for kinase inhibitor characterization.

Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[7] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This method is a robust, non-radioactive alternative for high-throughput screening (HTS) and potency determination.[5]

Target Example: Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase often targeted by pyrimidine-based inhibitors.[7][14]

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the cyclopropyl-pyrimidine inhibitor in 100% DMSO.

-

Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a concentration gradient for IC50 determination. A typical starting concentration in the assay might be 10 µM.

-

Use DMSO as the 0% inhibition (high activity) control and a known potent JAK2 inhibitor (e.g., Ruxolitinib) as the 100% inhibition (low activity) control.

-

-

Assay Plate Preparation (384-well format):

-

Dispense 100 nL of each compound concentration from the dilution series into the appropriate wells of a low-volume, white 384-well assay plate. Include controls.

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate master mix in kinase assay buffer. For JAK2, this would contain recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a STAT-derived peptide). The final concentrations should be optimized, often near the Km for ATP, to ensure sensitivity.[5]

-

Dispense 5 µL of the 2X kinase/substrate mix into each well containing the test compounds.

-

Prepare a 2X ATP solution in kinase assay buffer.

-

To initiate the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

-

Seal the plate and incubate at room temperature (e.g., 25°C) for 60 minutes. The incubation time must be within the linear range of the reaction, determined during assay development.

-

-

Signal Detection:

-

After incubation, add 10 µL of an ATP detection reagent (e.g., a luciferin/luciferase-based reagent like Kinase-Glo®) to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.[15]

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Read the luminescence on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data using the high and low controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)]).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[16]

-

Protocol: Cellular Target Engagement Assay (NanoBRET™)

Principle: It is crucial to confirm that an inhibitor binds to its intended target in the complex environment of a living cell.[16] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures target engagement by detecting the proximity between a NanoLuciferase-tagged kinase and a fluorescently labeled energy transfer probe that competes with the test compound for the ATP binding site.[17]

Step-by-Step Methodology:

-

Cell Line Preparation:

-

Use a human cell line (e.g., HEK293) engineered to transiently or stably express the target kinase (e.g., JAK2) fused to a NanoLuciferase (NLuc) enzyme.

-

-

Assay Setup:

-

Harvest and resuspend the NLuc-kinase expressing cells in Opti-MEM® I Reduced Serum Medium.

-

Dispense the cell suspension into a white 96-well or 384-well assay plate.

-

Add the test compound (cyclopropyl-pyrimidine inhibitor) across a range of concentrations.

-

-

Tracer Addition and Incubation:

-

Add the fluorescent NanoBRET™ tracer, which is a cell-permeable ligand that binds to the ATP pocket of the kinase, at a pre-determined optimal concentration.

-

Incubate the plate at 37°C with 5% CO2 for 2 hours to allow the system to reach equilibrium.

-

-

Signal Detection:

-

Prepare the Nano-Glo® Substrate by diluting it in an extracellular NLuc inhibitor solution (to eliminate any signal from non-intact cells).

-

Add the substrate solution to all wells.

-

Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NLuc) emission (~460 nm) and the acceptor (tracer) emission (~610 nm).

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.

-

Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

-

Plot the mBU values against the logarithm of the inhibitor concentration. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

-

Fit the data to determine the cellular IC50, reflecting the concentration required to displace 50% of the tracer from the target kinase in living cells.[17]

-

Case Study: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[18] JAK kinases are frequently targeted by pyrimidine-based inhibitors.

// Nodes node [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; cytokine [label="Cytokine"]; receptor [label="Cytokine Receptor"]; jak [label="JAK Kinase"]; stat [label="STAT"]; stat_p [label="p-STAT\n(Dimer)"]; nucleus [label="Nucleus", shape=ellipse]; transcription [label="Gene Transcription\n(Proliferation, Inflammation)"];

// Inhibitor Node inhibitor [label="Cyclopropyl-Pyrimidine\nInhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124", shape=octagon]; block [shape=point, style=invis, width=0];

// Edges cytokine -> receptor; receptor -> jak [label="Activates"]; jak -> stat [label="Phosphorylates"]; stat -> stat_p [style=invis]; // for layout stat_p -> nucleus [label="Translocates"]; nucleus -> transcription;

// Inhibition Edge inhibitor -> jak [color="#EA4335", arrowhead=tee, label="BLOCKS\nATP Binding"]; }

Caption: Inhibition of the JAK-STAT signaling pathway.

A cyclopropyl-pyrimidine inhibitor targeting JAK2 would bind to its ATP pocket, preventing the autophosphorylation and activation of JAK2 upon cytokine receptor stimulation. This, in turn, blocks the subsequent phosphorylation and activation of STAT proteins. As a result, STATs cannot dimerize and translocate to the nucleus, thus preventing the transcription of target genes responsible for cell proliferation and inflammation.[18] This mechanism can be validated experimentally by treating cells with the inhibitor and measuring the levels of phosphorylated STAT (p-STAT) via Western blot or ELISA, expecting to see a dose-dependent decrease in the p-STAT signal.[19]

Quantitative Data Summary

The potency and selectivity of kinase inhibitors are paramount. The following table presents hypothetical but representative data for a novel cyclopropyl-pyrimidine inhibitor (Compound-X) compared to a known standard.

| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Selectivity Panel (Kinases >90% inhibited @ 1µM) |

| Compound-X | JAK2 | 5.2 | 45 | 3 |

| TYK2 | 25.8 | 210 | ||

| SRC | >1000 | >5000 | ||

| Reference | JAK2 | 8.1 | 62 | 12 |

| TYK2 | 40.5 | 350 | ||

| SRC | 150 | >5000 |

Data shown is for illustrative purposes.

This data illustrates that Compound-X is a potent JAK2 inhibitor both biochemically and in cells. Critically, it shows improved selectivity over the reference compound, inhibiting fewer kinases in a broad panel screen, which is a desirable attribute for minimizing off-target effects.[4]

Conclusion

The cyclopropyl-pyrimidine scaffold represents a highly successful platform for the rational design of potent and selective kinase inhibitors. Their mechanism of action is primarily rooted in ATP-competitive binding to the kinase hinge region, with the cyclopropyl moiety playing a key role in optimizing potency and the selectivity profile. A thorough understanding of this mechanism, validated through a systematic workflow of biochemical, binding, and cellular assays, is essential for advancing these promising molecules through the drug development pipeline. The protocols and logical frameworks presented in this guide provide a robust foundation for researchers to rigorously characterize this important class of therapeutic agents.

References

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology. [Link]

-

Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. (2011). Springer Protocols. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Reaction Biology. [Link]

-

Screening assays for tyrosine kinase inhibitors: A review - PubMed. (2023). PubMed. [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024). Reaction Biology. [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. (2024). YouTube. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021). ACS Publications. [Link]

-

Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020). National Center for Biotechnology Information. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. (2025). PubMed. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (n.d.). PubMed. [Link]

-

KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Reaction Biology. [Link]

-

Accelerating Discovery of Kinase Inhibitors Using an ADP Assay - BellBrook Labs. (2021). BellBrook Labs. [Link]

-

Biochemical target selectivity of pyrazolopyrimidine inhibitors.(a)... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

A review on macrocyclic kinase inhibitors in clinical trials - Int J Pharm Chem Anal. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]

-

Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (2024). PubMed. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021). MDPI. [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (2025). ScienceOpen. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). Vrije Universiteit Brussel. [Link]

-

S-phase Inhibition of Cell Cycle Progression by a Novel Class of Pyridopyrimidine Tyrosine Kinase Inhibitors - ResearchGate. (2025). ResearchGate. [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. (2023). National Center for Biotechnology Information. [Link]

-

Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - MDPI. (n.d.). MDPI. [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review on macrocyclic kinase inhibitors in clinical trials - Int J Pharm Chem Anal [ijpca.org]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays | Springer Nature Experiments [experiments.springernature.com]

Structure-activity relationship (SAR) of cyclopropyl-pyrimidin-2-yl-amine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Cyclopropyl-Pyrimidin-2-yl-Amine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, renowned for their vast therapeutic potential.[1][2] Their inherent ability to mimic the purine bases of DNA and RNA has made them integral components in the development of a wide array of pharmaceuticals, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of pharmacological properties.

Simultaneously, the incorporation of the cyclopropyl group has emerged as a powerful strategy in drug design.[3][4] This small, conformationally constrained carbocycle is not merely a passive linker; its unique electronic properties and metabolic stability can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile.[4][5] The cyclopropyl moiety can improve binding affinity to target receptors, reduce off-target effects, and increase metabolic stability by shielding adjacent functional groups from enzymatic degradation.[4]

This guide focuses on the intersection of these two privileged structures: the This compound core. Analogs built upon this scaffold have shown considerable promise, particularly as kinase inhibitors, a critical class of drugs in oncology and immunology.[6][7] By systematically exploring the structure-activity relationships (SAR) of these compounds, we aim to provide researchers and drug development professionals with a comprehensive understanding of how specific structural modifications influence biological activity, thereby guiding the rational design of next-generation therapeutics.

The Core Scaffold: A Foundation for Potency

The fundamental architecture of the compounds discussed herein is the N-cyclopropyl-pyrimidin-2-amine moiety. This core structure provides a rigid framework that correctly orients key pharmacophoric features for interaction with biological targets, most notably the ATP-binding pocket of protein kinases.

Caption: Core chemical structure of this compound analogs.

The key positions for modification and SAR exploration are:

-

R⁴, R⁵, and R⁶ on the pyrimidine ring: These positions are crucial for modulating potency, selectivity, and physicochemical properties. Fusing other rings to these positions, such as a pyridine ring to form a pyrido[2,3-d]pyrimidine, can significantly enhance activity.[7]

-

(R_cp)n on the cyclopropyl ring: Substitutions here can influence conformational preference and interactions with the target protein.

-

The amine linker: Acylation or substitution on the nitrogen can alter hydrogen bonding capabilities and overall molecular shape.

General Synthetic Strategies

The synthesis of this compound analogs is typically achieved through a convergent approach, offering flexibility for generating diverse libraries. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Representative Synthesis of a 2-(Cyclopropylamino)-4-(phenylamino)pyrimidine Analog

This protocol describes a typical two-step SNAr synthesis.

Step 1: Synthesis of 4-chloro-N-cyclopropylpyrimidin-2-amine

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Add cyclopropylamine (1.1 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the intermediate, 4-chloro-N-cyclopropylpyrimidin-2-amine.

Step 2: Synthesis of the Final Analog

-

Dissolve the 4-chloro-N-cyclopropylpyrimidin-2-amine intermediate (1.0 eq) in a suitable solvent such as n-butanol or dioxane.

-

Add the desired substituted aniline or secondary amine (1.2 eq) and an acid catalyst (e.g., concentrated HCl, a few drops) or a base (e.g., DIPEA) depending on the nucleophile.

-

Heat the reaction mixture to reflux (100-120 °C) for 12-24 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Cool the reaction, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature and position of various substituents. Much of the research has focused on their activity as kinase inhibitors, and the following SAR trends have been observed.

Modifications at the Pyrimidine C4 and C5 Positions

The C4 and C5 positions of the pyrimidine ring are critical for interaction within the hinge region and the solvent-exposed front pocket of many kinases.

-

Fusion of a Pyridine Ring (Pyrido[2,3-d]pyrimidines): Creating a fused pyrido[2,3-d]pyrimidine scaffold, as seen in the CDK4/6 inhibitor Palbociclib, is a highly effective strategy.[7] This extension can introduce additional hydrogen bond donors/acceptors and improve shape complementarity within the ATP binding site.

-

C5 Cyano Group: Introduction of a cyano (-CN) group at the C5 position often enhances potency.[7] This electron-withdrawing group can modulate the electronics of the pyrimidine ring and act as a hydrogen bond acceptor.

-

C4-Anilino Substituent: The aniline moiety at the C4 position is a key pharmacophoric element.

-

Para-Substitution: Placing a solubilizing group, such as a methyl-piperazine, at the para-position of the aniline ring often improves both potency and pharmacokinetic properties.[7] For example, the compound 7x (8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile) was identified as a potent multikinase inhibitor against CDK4/CYCLIN D1 and ARK5.[7]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents on the C4-phenyl ring can significantly impact activity. SAR studies on related pyrimidine derivatives have shown that electron-donating groups can sometimes reduce anti-inflammatory activity, while specific substitutions are needed to optimize anticancer effects.[1]

-

The Role of the N2-Cyclopropyl Group

The N2-cyclopropyl group is more than just a simple alkyl substituent. Its rigid structure helps to lock the molecule in a bioactive conformation, minimizing the entropic penalty upon binding to the target. It fits snugly into a hydrophobic pocket in many kinase active sites. While less explored than other positions, modifications here could be used to probe the limits of this hydrophobic pocket.

SAR Summary Table: Representative Kinase Inhibitors

The following table summarizes the SAR for key analogs, focusing on their kinase inhibitory activity.

| Compound ID | Core Scaffold | R² Substituent | R⁴ Substituent | Target Kinase(s) | Activity (IC₅₀) | Reference |

| Palbociclib Analog | Pyrido[2,3-d]pyrimidine | Cyclopentyl (at N8) | Acetyl (at C6) | CDK4 / CDK6 | 11 nM / 15 nM | [7] |

| 7x | Pyrido[2,3-d]pyrimidine | Cyclopentyl (at N8) | 4-(4-methyl-piperazin-1-yl)-phenylamino | CDK4, ARK5 | Potent (~30-100 nM cellular) | [7] |

| GDC-0941 Analog | Thienopyrimidine | Indazole | Morpholino-sulfonamide-phenyl | pan-PI3K | Potent (nM range) | [8] |

| FC162 | Thiazolo[5,4-f]quinazoline | Cyclopropyl (at N8) | Pyridin-3-yl | DYRK1A | Potent Inhibitor | [9] |

Note: The table includes closely related analogs to illustrate key SAR principles where direct data on the core topic is limited.

Caption: Key strategic points for SAR modification on the core scaffold.

Biological Evaluation: Protocols for Assessing Activity

To establish a robust SAR, standardized and reliable biological assays are essential. For kinase inhibitors, this typically involves a multi-tiered approach from in vitro enzymatic assays to cell-based functional assays.

Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.

1. Materials:

-

Recombinant kinase (e.g., CDK4/Cyclin D1)

-

Kinase-specific substrate (e.g., Rb protein)

-

ATP

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

384-well assay plates

2. Procedure:

-

Compound Plating: Add 50 nL of test compound dilutions (or DMSO for controls) to the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate solution in assay buffer.

-

Prepare a 2X ATP solution in assay buffer.

-

Add 2.5 µL of the 2X kinase/substrate solution to each well.

-

Add 2.5 µL of the 2X ATP solution to each well to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and potent platform for the development of targeted therapeutics, particularly kinase inhibitors. The structure-activity relationship is well-defined in many cases, with key insights guiding further optimization:

-

Core Rigidity: The fusion of additional rings to the pyrimidine core, creating scaffolds like the pyrido[2,3-d]pyrimidines, is a proven strategy for enhancing potency.[7]

-

C4-Anilino Moiety: This group is critical for target engagement and provides a vector for introducing substituents that can improve selectivity and pharmacokinetic properties.

-

N2-Cyclopropyl Group: This small, rigid group is crucial for anchoring the molecule in a hydrophobic pocket and maintaining a favorable bioactive conformation.

Future research in this area should focus on several key objectives. First, the exploration of novel substitutions, particularly on the cyclopropyl ring and at the C5 position of the pyrimidine, could yield inhibitors with novel binding modes or improved selectivity profiles. Second, the principles of polypharmacology could be applied to design multi-kinase inhibitors that target redundant or compensatory signaling pathways, potentially overcoming drug resistance.[7] Finally, the integration of computational modeling and structure-based design will be essential to rationally explore the vast chemical space and predict the activity of novel analogs, accelerating the discovery of new clinical candidates.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Google Scholar.

- SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.).

- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (n.d.).

- Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A. (2019).

-

Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. (2010). PubMed. [Link]

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. wjarr.com [wjarr.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Moiety: A Small Ring with a Big Impact on the Biological Activity of Pyrimidines

A Technical Guide for Researchers and Drug Development Professionals

The incorporation of a cyclopropyl group, a small, strained three-membered ring, into the pyrimidine scaffold has emerged as a powerful strategy in medicinal chemistry, unlocking a diverse range of potent biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of cyclopropyl-substituted pyrimidines, offering valuable insights for researchers and professionals engaged in drug discovery and development. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring often lead to enhanced binding affinity, improved metabolic stability, and novel interactions with biological targets, making this chemical motif a subject of intense investigation.

The Strategic Advantage of the Cyclopropyl Ring

The cyclopropyl group is more than just a small cyclic substituent. Its inherent ring strain results in C-H bonds with increased s-character, making them stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can significantly improve the pharmacokinetic profile of a drug candidate. Furthermore, the rigid nature of the cyclopropyl ring can lock the molecule in a specific conformation that is optimal for binding to a target protein, thereby increasing potency and selectivity.

Antiviral Activity: A Cornerstone of Cyclopropyl-Pyrimidine Research

Cyclopropyl-substituted pyrimidine nucleoside analogs have demonstrated significant promise as antiviral agents, particularly against herpesviruses and other DNA viruses.

Mechanism of Action: Chain Termination of Viral DNA Synthesis

The primary antiviral mechanism of these nucleoside analogs lies in their ability to act as chain terminators during viral DNA replication.[1][2] This process involves a series of intracellular transformations:

-

Cellular Uptake: The nucleoside analog enters the host cell.

-

Phosphorylation: The analog is converted into its active triphosphate form by a series of viral and cellular kinases. The initial phosphorylation is often selectively catalyzed by a viral thymidine kinase (TK), which accounts for the selective toxicity towards virus-infected cells.[3]

-

Incorporation and Termination: The triphosphate analog is recognized by the viral DNA polymerase and incorporated into the growing viral DNA strand. The absence of a 3'-hydroxyl group on the cyclopropyl-modified sugar mimic prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation and halting viral replication.[1][2]

Caption: Antiviral Mechanism of Cyclopropyl-Pyrimidine Nucleoside Analogs.

Structure-Activity Relationships (SAR)

The antiviral potency of cyclopropyl-pyrimidine nucleosides is highly dependent on their stereochemistry and the nature of the substituents on both the pyrimidine base and the cyclopropyl ring.

-

Stereochemistry: The relative orientation of the hydroxymethyl groups on the cyclopropyl ring is crucial for activity. For instance, the (1'S,2'R)-configuration of 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine was found to be the active enantiomer against herpes simplex virus type-1 (HSV-1).[3]

-

Base Substitution: Modifications to the pyrimidine base can significantly impact antiviral spectrum and potency. For example, certain Z-isomers of 2-amino-6-cyclopropylaminopurine analogues have shown high efficacy against human cytomegalovirus (HCMV).[4]

-

Cyclopropyl Ring Geometry: The geometry of the exocyclic double bond in methylenecyclopropane analogues also influences activity, with Z-isomers often exhibiting greater potency than their E-isomer counterparts.[5]

Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected cyclopropyl-substituted pyrimidine and purine analogs against various human viruses.

| Compound | Virus | Assay | Activity (EC50/EC90 in µM) | Reference |

| Z-2-amino-6-cyclopropylaminopurine analogue | HCMV | Plaque Red. | 0.4-2 | [4] |

| Z-2,6-diaminopurine analogue | MCMV | Plaque Red. | 0.6 | [4] |

| Syncytol | EBV | DNA Hybr. | < 0.41 - 2.5 | [4] |

| Syncytol | VZV | Plaque Red. | 3.6 | [4] |

| 2-Amino-6-cyclopropylaminopurine derivative | HBV | ELISA | 2 | [4] |

| Guanine Z-derivative 5b | HCMV | Plaque Red. | 0.27-0.49 | [5] |

| 2-amino-6-methoxypurine analogue 5g | VZV | Plaque Red. | 3.3 | [5] |

| 2,6-diaminopurine 5h | HBV | ELISA | 4 | [5] |

| 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (3a) | HSV-1 | CPE | 0.020 µg/mL | [3] |

Anticancer Activity: Targeting Key Signaling Pathways

Cyclopropyl-substituted pyrimidines have also emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[5][6]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[7][8] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[7] Several cyclopropyl-substituted pyrimidines have been developed as potent and selective EGFR inhibitors.

These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. The cyclopropyl group can confer a conformational rigidity that allows for specific and high-affinity interactions within the active site, leading to the inhibition of EGFR autophosphorylation and the blockade of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately inducing apoptosis in cancer cells.

Caption: EGFR Signaling Pathway and Inhibition by Cyclopropyl-Pyrimidines.

For furanopyrimidine-based EGFR inhibitors, substitutions at the N-alkyl position have been shown to be well-tolerated. For instance, a cyclopropyl substitution (compound 27) resulted in an EGFR L858R/T790M IC50 of 3-65 nM.[9]

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway.[10][11] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Cyclopropyl-substituted pyrimidines have been identified as potent JAK inhibitors.

Similar to EGFR inhibitors, cyclopropyl-pyrimidine JAK inhibitors are ATP-competitive, binding to the kinase domain of JAK proteins. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. The activated STATs would normally dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and cell proliferation.[11][12] By blocking this cascade, these inhibitors can effectively suppress the pathological effects of excessive cytokine signaling.

Caption: JAK-STAT Signaling Pathway and Inhibition by Cyclopropyl-Pyrimidines.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments in the evaluation of cyclopropyl-substituted pyrimidines.

Synthesis of a Cyclopropyl-Substituted Pyrimidine Nucleoside Analog

This protocol outlines a general approach for the synthesis of cyclopropyl pyrimidine nucleoside derivatives, which can be adapted based on the specific target molecule.[13]

Caption: General Synthetic Workflow for Cyclopropyl-Pyrimidine Nucleosides.

Step-by-Step Methodology:

-

Alkylation: The pyrimidine base is alkylated with a suitable cyclopropyl-containing electrophile. This reaction is typically carried out in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).

-

Oxirane-Ring Opening: If the cyclopropyl precursor contains an epoxide, a ring-opening reaction is performed to introduce necessary functional groups. This can be achieved under acidic or basic conditions depending on the desired regioselectivity.

-

Lactonization: Intramolecular cyclization is induced to form a lactone, which serves as a key intermediate for introducing the sugar-like moiety.

-

Hydroboration-Oxidation: This two-step reaction is used to convert an alkene on the cyclopropyl ring into a hydroxyl group with anti-Markovnikov regioselectivity, mimicking the hydroxyl groups of a natural nucleoside.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antiviral Evaluation: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[14][15]

Step-by-Step Methodology:

-

Cell Seeding: Plate susceptible host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of the cyclopropyl-pyrimidine compound in a suitable cell culture medium.

-

Virus Infection: Remove the growth medium from the cells and infect them with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: After viral adsorption, remove the virus inoculum and add the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: Add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is then determined by plotting the percentage of inhibition against the compound concentration.

Future Perspectives

The field of cyclopropyl-substituted pyrimidines continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Exploring Novel Scaffolds: Designing and synthesizing new cyclopropyl-pyrimidine derivatives with diverse substitution patterns to expand the range of biological targets.

-

Targeting Drug Resistance: Developing compounds that are active against drug-resistant strains of viruses and cancer cells.

-

Combination Therapies: Investigating the synergistic effects of cyclopropyl-pyrimidine derivatives in combination with other therapeutic agents.

-

Advanced Drug Delivery: Utilizing novel drug delivery systems to improve the bioavailability and therapeutic index of these compounds.

The unique chemical properties and diverse biological activities of cyclopropyl-substituted pyrimidines underscore their potential as a privileged scaffold in the development of next-generation therapeutics. Continued interdisciplinary efforts in chemistry, biology, and pharmacology will be crucial to fully harness the therapeutic promise of this fascinating class of molecules.

References

- 1. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Whitepaper: The Cyclopropyl Group as a Metabolic Shield: A Technical Guide to Enhancing Drug Stability

Abstract

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. High rates of metabolic turnover can lead to poor bioavailability, short half-life, and the formation of potentially toxic metabolites, derailing promising therapeutic agents. Medicinal chemists employ various strategies to "harden" molecules against metabolic attack, and among the most effective is the incorporation of the cyclopropyl group. This technical guide provides an in-depth exploration of the cyclopropyl moiety's role in enhancing metabolic stability. We will dissect the unique physicochemical properties that underpin its function as a metabolic shield, detail the mechanisms by which it blocks common metabolic pathways, and provide validated experimental protocols for assessing its impact. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile functional group to design more robust and effective therapeutics.

The Challenge of Metabolic Instability

A primary goal in drug development is to design molecules that persist in the body long enough to exert their therapeutic effect.[1] The body, however, is equipped with a sophisticated enzymatic defense system, primarily located in the liver, designed to chemically modify and eliminate foreign substances (xenobiotics).[2] This process, known as drug metabolism, is a major cause of clinical trial failures due to poor pharmacokinetics.

Metabolic stability refers to a compound's susceptibility to this biotransformation.[1] Compounds with low metabolic stability are rapidly cleared from the body, resulting in:

-

Low Bioavailability: Extensive "first-pass" metabolism in the liver after oral absorption can prevent a significant portion of the drug from reaching systemic circulation.[3]

-

Short Half-Life: Rapid clearance necessitates more frequent dosing, which can impact patient compliance.[2]

-

Formation of Metabolites: Metabolism can produce inactive byproducts or, more problematically, active or toxic metabolites that lead to safety concerns.[1]

The primary enzymes responsible for the initial (Phase I) metabolism of most drugs are the Cytochrome P450 (CYP) family.[3] These enzymes often target sterically accessible, electron-rich, and lipophilic parts of a molecule, particularly aliphatic chains, which are hydroxylated at their weakest C-H bonds. Identifying and fortifying these "metabolic soft spots" is a cornerstone of lead optimization.

Physicochemical Rationale: Why the Cyclopropyl Group Works

The cyclopropyl group, despite its simple three-carbon structure, possesses a unique combination of steric and electronic properties that make it an invaluable tool in medicinal chemistry.[4][5] Its effectiveness as a metabolic blocker stems directly from these fundamental characteristics.

-

Unique Bonding and High Bond Dissociation Energy: The strained three-membered ring forces the C-C bonds to have enhanced p-character, resulting in shorter, stronger C-H bonds compared to those in standard aliphatic chains.[6][7][8] The C-H bond dissociation energy is significantly higher, making the initial hydrogen atom abstraction step—the rate-limiting step for most CYP-mediated oxidations—energetically unfavorable.[6]

-

Conformational Rigidity: The cyclopropyl ring locks the local conformation of a molecule, which can both enhance binding to the target receptor and prevent the molecule from adopting a conformation suitable for the active site of a metabolizing enzyme.[5][6][9]

-

Bioisosteric Replacement: The cyclopropyl group is a proven bioisostere for other common chemical motifs. It can replace a gem-dimethyl group to reduce lipophilicity while maintaining a similar steric profile, or it can replace an alkene to eliminate a potential site of epoxidation and improve physicochemical properties.[4][9][10]

The Mechanism of Metabolic Shielding and Potential Liabilities

Blocking Cytochrome P450 Oxidation

The primary mechanism by which a cyclopropyl group enhances metabolic stability is by shielding an adjacent metabolic soft spot or by being inherently resistant to oxidation itself. The high energy required to break its C-H bonds diverts CYP enzymes to other, more susceptible parts of the molecule or halts metabolism at that position altogether.[6]

A classic example is the statin drug Pitavastatin , which incorporates a cyclopropyl group to block metabolism by CYP3A4, a major drug-metabolizing enzyme. This strategic placement results in minimal metabolism, reducing the potential for drug-drug interactions.[6]

Potential Liabilities: When the Shield Can Break

While highly effective, the cyclopropyl group is not metabolically inert under all circumstances. Its reactivity is highly context-dependent, and in certain structural arrangements, it can become a metabolic liability.

A significant concern arises when a cyclopropyl group is attached directly to a heteroatom, particularly a nitrogen atom (cyclopropylamine). This motif can undergo CYP-mediated oxidation that leads to the formation of reactive intermediates.[6] The fluoroquinolone antibiotic Trovafloxacin , for example, was associated with hepatotoxicity due to the CYP1A2-mediated oxidation of its cyclopropylamine moiety, which forms reactive ring-opened intermediates that can covalently bind to liver proteins.[6] This process is often referred to as mechanism-based inactivation or "suicide inhibition," where the substrate irreversibly inactivates the enzyme.[11]

Experimental Evaluation of Metabolic Stability

To empirically determine the impact of a cyclopropyl group, in vitro assays are essential tools in the drug discovery cascade.[1][12] They provide quantitative data on a compound's metabolic fate, allowing for direct comparison between analogs.[3]

Protocol 1: Liver Microsomal Stability Assay

This is the most common high-throughput assay for assessing Phase I metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[2][3]

-

Objective: To determine a compound's intrinsic clearance (CLint) by Phase I enzymes.

-

Causality: This assay isolates the contribution of CYP and other microsomal enzymes (e.g., FMOs). A significant increase in half-life compared to a non-cyclopropyl analog strongly suggests that a CYP-mediated metabolic pathway has been successfully blocked.

-

Self-Validation: The protocol includes positive controls (compounds with known high and low clearance) to ensure the enzymatic system is active and performing as expected. A "time zero" (T0) sample and a "-NADPH" control (where the essential cofactor is omitted) are used to account for non-enzymatic degradation and analytical variability.

Step-by-Step Methodology

-

Prepare Reagents:

-

Phosphate Buffer (0.1 M, pH 7.4).

-

Pooled Liver Microsomes (e.g., human, rat) from a commercial vendor. Thaw on ice immediately before use.

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

Test Compound and Control Compounds (stock solutions in DMSO).

-

Stop Solution (e.g., ice-cold Acetonitrile containing an internal standard).

-

-

Incubation Procedure: [10]

-

Prepare a master mix of phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

-

Aliquot the master mix into a 96-well plate.

-

Add the test compound to achieve a final concentration (typically 1 µM). The final DMSO concentration should be <0.5%.

-

Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system. For the "-NADPH" control, add buffer instead.

-

Immediately remove an aliquot for the T0 time point and quench with the Stop Solution.

-

Incubate the plate at 37°C with gentle shaking.

-

Remove aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench in the same manner.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint, in µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. nbinno.com [nbinno.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nuvisan.com [nuvisan.com]

Spectroscopic Data for Cyclopropyl-pyrimidin-2-yl-amine: A Technical Overview

An extensive search for experimentally obtained spectroscopic data (NMR, MS, IR) for Cyclopropyl-pyrimidin-2-yl-amine has revealed a lack of publicly available, comprehensive datasets for this specific compound. While spectral information for related structures and the constituent moieties (cyclopropylamine and 2-aminopyrimidine) is accessible, a complete experimental characterization of the target molecule could not be located in the scientific literature or chemical databases.

This technical guide will, therefore, provide a summary of the expected spectroscopic characteristics of this compound based on the analysis of its structural components. Furthermore, a plausible synthetic route is proposed, along with the general experimental protocols that would be employed for its synthesis and subsequent spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of NMR, MS, and IR spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~6.6 | Triplet | 1H | H-5 (Pyrimidine ring) |

| ~2.8 | Multiplet | 1H | CH (Cyclopropyl ring) |

| ~0.8 | Multiplet | 2H | CH₂ (Cyclopropyl ring) |

| ~0.5 | Multiplet | 2H | CH₂ (Cyclopropyl ring) |

| Variable | Broad Singlet | 1H | NH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 (Pyrimidine ring) |

| ~158 | C-4, C-6 (Pyrimidine ring) |

| ~110 | C-5 (Pyrimidine ring) |

| ~30 | CH (Cyclopropyl ring) |

| ~7 | CH₂ (Cyclopropyl ring) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~135 | [M]⁺ (Molecular Ion) |

| ~107 | [M - C₂H₄]⁺ |

| ~95 | [M - C₃H₄]⁺ |

| ~80 | [Pyrimidine]⁺ |

Ionization Mode: Electron Ionization (EI).

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | C-H Stretch (Aromatic & Cyclopropyl) |

| ~1620 | Strong | C=N Stretch (Pyrimidine ring) |

| ~1570, ~1480 | Strong | C=C Stretch (Pyrimidine ring) |

| ~1250 | Medium | C-N Stretch |

| ~1020 | Strong | Cyclopropyl ring breathing |

Sample State: KBr pellet or thin film.

Proposed Synthesis and Experimental Protocols

A common and effective method for the synthesis of N-substituted aminopyrimidines is the nucleophilic aromatic substitution of a halopyrimidine.

Synthetic Scheme

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

-

Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add cyclopropylamine (1.2 eq) and a base, for instance, potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-